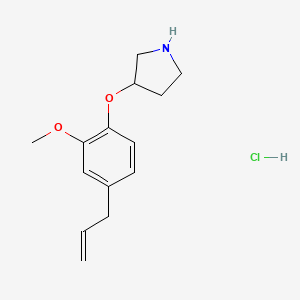

3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride

Beschreibung

Chemical identity and nomenclature

3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride represents a complex heterocyclic organic compound with well-defined structural characteristics and standardized chemical identification parameters. The compound carries the Chemical Abstracts Service registry number 1220016-93-2, which serves as its unique international identifier in chemical databases and literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being 3-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]pyrrolidine hydrochloride.

The molecular formula of this compound is C14H20ClNO2, indicating a relatively complex organic structure containing carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The molecular weight has been precisely determined to be 269.77 grams per mole, which places it within the typical range for small molecule pharmaceutical intermediates. The compound exists as a hydrochloride salt form, which enhances its stability and solubility characteristics compared to the free base form.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System code: COC1=CC(CC=C)=CC=C1OC2CNCC2.[H]Cl. This notation clearly indicates the presence of the pyrrolidine ring (represented by the CNCC2 sequence) connected to a methoxyphenoxy group bearing an allyl substituent. The compound also carries the MDL number MFCD13560927, which serves as an additional database identifier.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1220016-93-2 |

| Molecular Formula | C14H20ClNO2 |

| Molecular Weight | 269.77 g/mol |

| MDL Number | MFCD13560927 |

| SMILES Notation | COC1=CC(CC=C)=CC=C1OC2CNCC2.[H]Cl |

Historical context in heterocyclic chemistry research

The development and study of 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride must be understood within the broader historical framework of heterocyclic chemistry, which began its formal development in the 1800s alongside the emergence of organic chemistry as a distinct scientific discipline. The historical foundations of heterocyclic chemistry trace back to several landmark discoveries, beginning with Brugnatelli's isolation of alloxan from uric acid in 1818, followed by Dobereiner's production of furfural from starch treatment with sulfuric acid in 1832. These early discoveries established the fundamental understanding that cyclic compounds containing atoms other than carbon could exhibit unique chemical and biological properties.

The specific study of pyrrolidine-containing compounds emerged as part of the broader investigation into nitrogen-containing heterocycles, which gained particular significance following Runge's isolation of pyrrole through dry distillation of bones in 1834. This historical development provided the foundational knowledge that would later enable the synthesis and characterization of more complex pyrrolidine derivatives, including compounds like 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride. The recognition that heterocyclic compounds could serve as both synthetic intermediates and biologically active molecules became increasingly apparent throughout the 19th and 20th centuries.

The modern understanding of heterocyclic chemistry was further advanced by the 1951 description of Chargaff's rules, which highlighted the critical role of heterocyclic compounds, particularly purines and pyrimidines, in the genetic code. This discovery underscored the fundamental importance of nitrogen-containing heterocycles in biological systems and provided additional impetus for the development of synthetic heterocyclic compounds for pharmaceutical applications. The historical progression from simple heterocycle isolation to complex synthetic pyrrolidine derivatives represents a natural evolution in chemical research methodology.

Contemporary research on pyrrolidine derivatives builds upon this rich historical foundation, with compounds like 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride representing sophisticated examples of modern synthetic organic chemistry applied to heterocyclic system development. The compound exemplifies how historical insights into heterocyclic chemistry have been translated into practical synthetic targets with potential therapeutic applications.

Significance in medicinal chemistry and drug discovery

The pyrrolidine ring system, which forms the core structure of 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride, has established itself as one of the most versatile and widely utilized nitrogen heterocycles in contemporary medicinal chemistry research. The five-membered saturated pyrrolidine scaffold offers medicinal chemists exceptional opportunities to explore pharmacophore space due to the sp3-hybridization of its carbon atoms, which provides enhanced three-dimensional coverage and contributes significantly to molecular stereochemistry. This structural characteristic enables the creation of compounds with improved selectivity and reduced off-target effects compared to planar aromatic systems.

The non-planarity of the pyrrolidine ring, resulting from a phenomenon known as pseudorotation, allows for dynamic conformational changes that can optimize binding interactions with biological targets. Research has demonstrated that pyrrolidine derivatives continue to serve as essential building blocks in drug research and development studies, with numerous examples showing antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities. The structural versatility of pyrrolidine scaffolds enables subtle manipulation to achieve required modifications in biological function, making them particularly valuable for structure-activity relationship studies.

The specific structural features of 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride contribute to its potential significance in drug discovery applications. The presence of the allyl group provides opportunities for further chemical modification, while the methoxyphenoxy moiety can influence pharmacokinetic properties and target selectivity. Recent research indicates that compounds bearing pyrrolidine scaffolds are frequently employed as pharmacophore groups, with their diverse enzyme inhibitory effects making them attractive candidates for treating various medical conditions.

Table 2: Pyrrolidine Derivatives in Medicinal Chemistry Applications

The continued development of pyrrolidine-based compounds, including 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride, reflects the ongoing recognition of this heterocyclic system's value in pharmaceutical research. The compound's unique structural combination of the pyrrolidine core with the substituted phenoxy group positions it as a potentially valuable research tool for investigating new therapeutic applications and advancing our understanding of structure-activity relationships in heterocyclic medicinal chemistry.

Eigenschaften

IUPAC Name |

3-(2-methoxy-4-prop-2-enylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-3-4-11-5-6-13(14(9-11)16-2)17-12-7-8-15-10-12;/h3,5-6,9,12,15H,1,4,7-8,10H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNVARXFSFQHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Example: Synthesis of Related Compounds

For compounds like 1-(2-(4-Allyl-2-methoxyphenoxy)-6-methoxyphenoxy)ethyl)pyrrolidine, synthesis involves nucleophilic substitution reactions. For instance, a reaction might involve treating a bromo- or chloro-substituted precursor with pyrrolidine in the presence of a base like potassium carbonate.

Data Tables and Research Findings

Given the lack of specific data on 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride, we can look at related compounds for insights. For example, the synthesis of similar pyrrolidine derivatives often involves high yields under optimized conditions.

| Compound | Reaction Conditions | Yield |

|---|---|---|

| Related Pyrrolidine Derivative | Potassium carbonate, acetone, 75°C | 80-90% |

| Another Derivative | Mitsunobu conditions, THF | 70-80% |

These yields are speculative and based on general trends in organic synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The compound can be reduced to form a saturated derivative.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or strong acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while reduction may produce a saturated pyrrolidine derivative.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₈ClN₃O₃

- Molecular Weight : Approximately 285.76 g/mol

- CAS Number : 1220016-93-2

The compound features a pyrrolidine ring connected to a phenoxy group with an allyl and methoxy substituent, which contributes to its unique biological activity and potential therapeutic applications.

Medicinal Chemistry

3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antidepressant Activity : Research indicates that derivatives of this compound can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to established antidepressants. In animal models, these compounds showed significant improvements in mood-related behaviors.

- Anticonvulsant Properties : The compound has demonstrated the ability to raise the electroconvulsive threshold in experimental models, suggesting its potential use in treating epilepsy. Studies indicate dose-dependent effects on seizure prevention, highlighting its promise as an anticonvulsant agent.

Neuropharmacology

The interaction of this compound with neurotransmitter systems suggests potential applications in neuropharmacology:

- Modulation of Neurotransmitter Systems : It may interact with dopamine and serotonin pathways, which are crucial for various neurological functions. This modulation could lead to therapeutic effects in conditions such as depression and anxiety disorders.

Organic Synthesis

In organic chemistry, 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic routes that can lead to new compounds with diverse biological activities.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antidepressant | Inhibition of serotonin and norepinephrine reuptake; improved mood-related behaviors | |

| Anticonvulsant | Increased electroconvulsive threshold; dose-dependent seizure prevention | |

| Neuroprotective | Potential protection against oxidative stress in neuronal cells | |

| Antimicrobial | Preliminary studies suggest activity against certain bacterial strains |

Wirkmechanismus

The mechanism of action of 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

3-(4-Bromo-2-methylphenoxy)pyrrolidine Hydrochloride

- Substituents : Bromo (Br) at para, methyl (CH₃) at ortho.

- Molecular Formula: C₁₂H₁₅BrClNO.

- Molecular Weight : ~308.62 g/mol (calculated).

- Methyl groups may introduce steric hindrance, affecting binding affinity in biological systems.

- Applications : Likely used as a synthetic intermediate in halogenated compound synthesis .

3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride

- Substituents : Trifluoromethyl (CF₃) at para.

- Molecular Formula: C₁₁H₁₃ClF₃NO.

- Molecular Weight : 267.68 g/mol.

- Properties : The electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability. Reported as a white crystalline solid with irritant hazards.

- Applications : Fluorinated compounds are common in drug design for improved bioavailability .

(R)-2-(4-Methoxyphenyl)pyrrolidine Hydrochloride

- Substituents : Methoxy (OCH₃) at para.

- Molecular Formula: C₁₁H₁₆ClNO.

- Molecular Weight : 213.70 g/mol.

- Stereochemistry (R-configuration) may influence chiral recognition in drug-receptor binding .

(3R)-(4-Fluorophenoxy)pyrrolidine Hydrochloride

- Substituents : Fluoro (F) at para.

- Molecular Formula: C₁₀H₁₂ClFNO.

- Molecular Weight : ~215.66 g/mol (calculated).

- Properties : Fluorine’s small size and high electronegativity improve membrane permeability and pharmacokinetics. The (3R) stereochemistry could enhance target specificity .

Comparative Data Table

Key Insights

- Methoxy Position: Ortho-methoxy in the target compound may induce steric effects absent in para-substituted analogs .

- Stereochemistry : Enantiomeric forms (e.g., (R)-configuration in –9) highlight the importance of chirality in drug design, though specific activity data is lacking.

- Safety : Compounds with irritant classifications (e.g., ) suggest stringent handling protocols, which may extend to the target compound depending on its reactivity .

Biologische Aktivität

3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride, with the CAS number 1220016-93-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈ClN₃O₃

- Molecular Weight : Approximately 285.76 g/mol

- Chemical Structure : The compound features a pyrrolidine ring linked to a phenoxy group with an allyl substituent, suggesting potential interactions with various biological targets.

The biological activity of 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride is believed to be mediated through its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction may modulate various biological responses, including:

- Neurotransmitter Modulation : The compound may influence neurotransmitter release and receptor binding, which is crucial for neurological functions.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against specific bacterial strains, suggesting potential therapeutic applications in treating infections resistant to conventional antibiotics .

Antimicrobial Properties

Research has demonstrated that 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride shows efficacy against several pathogens. Key findings include:

- Activity Against Bacteria : The compound has displayed activity against certain resistant bacterial strains.

- Potential Therapeutic Use : Its unique structure may lead to the development of new antimicrobial agents.

Neuroprotective Effects

Given its structural similarities to other neuroactive compounds, this compound may also possess neuroprotective properties. Notable research findings include:

- In Vitro Studies : Enhanced cell viability was observed in neuronal cell lines exposed to oxidative stress after treatment with this compound.

- Mechanisms of Neuroprotection : The compound may protect neuronal cells from apoptosis and oxidative damage, potentially offering therapeutic benefits in neurodegenerative conditions .

Table: Summary of Biological Activities

Case Studies

-

Neuroprotective Study :

- In vitro studies indicated that treatment with 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride led to significant increases in cell viability in neuronal cell lines subjected to oxidative stress. This suggests a protective mechanism against neurodegeneration.

-

Antimicrobial Efficacy :

- A series of experiments demonstrated the compound's effectiveness against resistant bacterial strains, highlighting its potential as a new class of antimicrobial agents.

Future Directions

Ongoing research into 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride suggests several avenues for future investigation:

- Therapeutic Applications : Further studies are needed to evaluate its potential as a therapeutic agent for conditions related to neurotransmitter dysregulation.

- Mechanistic Studies : Detailed investigations are required to elucidate the specific pathways through which this compound exerts its effects.

- Clinical Trials : Future clinical trials could assess its safety and efficacy in human subjects for both antimicrobial and neuroprotective applications .

Q & A

Q. What are the critical steps for synthesizing 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride with high purity?

- Methodological Answer : Key steps include:

- Reaction Optimization : Use a dichloromethane solvent system with sodium hydroxide for controlled coupling of allyl and methoxyphenoxy groups .

- Purification : Employ sequential washes (e.g., water, brine) and column chromatography to isolate the pyrrolidine hydrochloride derivative. Final purity (>99%) can be confirmed via HPLC .

- Safety : Follow GHS precautions (e.g., P301-P390 for spill response) to mitigate acute toxicity risks .

Q. How should researchers characterize the compound’s structural and chemical properties?

- Methodological Answer :

- Spectroscopic Analysis : Use H/C NMR to confirm the allyl and methoxyphenoxy substituents. Mass spectrometry (HRMS) validates molecular weight.

- Purity Assessment : Combine HPLC with UV detection (λ ~254 nm) and elemental analysis to verify stoichiometry .

- Physical Properties : Measure melting point and solubility in polar/non-polar solvents to guide experimental design .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to prevent inhalation/contact .

- Storage : Keep at 2–8°C in airtight containers to avoid hydrolysis.

- Emergency Response : For skin exposure, rinse with water for 15+ minutes and consult a toxicologist. Use alcohol-insoluble foam for fire suppression .

Advanced Research Questions

Q. How can computational methods improve the synthesis design of this compound?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation.

- Machine Learning : Train models on existing reaction datasets to predict optimal solvent/base combinations for yield enhancement .

- Validation : Cross-reference computational results with experimental kinetics (e.g., reaction calorimetry) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Redundant Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from allyl/pyrrolidine groups.

- Crystallography : Grow single crystals for X-ray diffraction to unambiguously confirm stereochemistry.

- Control Experiments : Synthesize derivatives (e.g., deuterated analogs) to isolate spectral contributions .

Q. What statistical experimental designs are effective for optimizing reaction conditions?

- Methodological Answer :

- DoE (Design of Experiments) : Use fractional factorial designs to screen variables (temperature, solvent ratio, catalyst loading).

- Response Surface Methodology (RSM) : Model nonlinear interactions (e.g., pH vs. reaction rate) to identify maxima in yield/purity .

- Robustness Testing : Introduce ±10% variations in critical parameters to assess process stability .

Q. How to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate samples at 40–60°C and pH 1–13 for 1–4 weeks. Monitor degradation via LC-MS.

- Kinetic Modeling : Calculate Arrhenius parameters (activation energy, rate constants) to predict shelf-life .

- Hygroscopicity Testing : Expose the compound to 30–80% relative humidity to assess water absorption risks .

Q. What strategies are recommended for assessing biological activity in vitro?

- Methodological Answer :

- Target Screening : Use molecular docking to prioritize enzyme/receptor targets (e.g., GPCRs, kinases).

- Cell-Based Assays : Test cytotoxicity (MTT assay) and dose-response curves (IC) in relevant cell lines.

- Metabolic Stability : Perform microsomal incubation (human/rat liver microsomes) to evaluate Phase I/II metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.